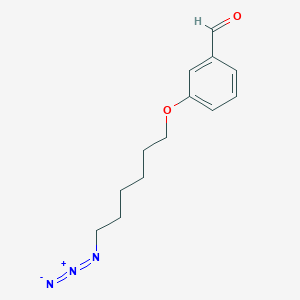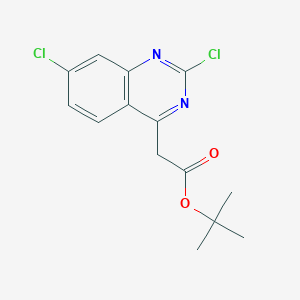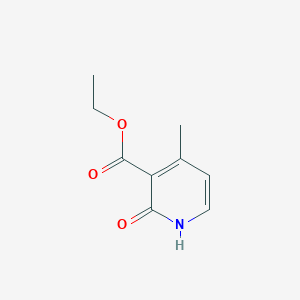![molecular formula C15H19BF3NO3 B13722992 N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide is an organic compound with a complex structure that includes a boronic ester and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the borylation of an appropriate precursor using a palladium catalyst to form the boronic ester . This is followed by the coupling of the boronic ester with a trifluoromethylbenzamide derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form different functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the boronic ester moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the trifluoromethyl group.
Substitution: Conditions for substitution reactions may include the use of bases or acids to activate the boronic ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield boronic acids, while reduction of the trifluoromethyl group can produce various functionalized benzamides.
Aplicaciones Científicas De Investigación
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups can interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide is unique due to the combination of the boronic ester and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C15H19BF3NO3 |
|---|---|
Peso molecular |
329.12 g/mol |
Nombre IUPAC |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H19BF3NO3/c1-13(2)14(3,4)23-16(22-13)11-7-6-9(12(21)20-5)8-10(11)15(17,18)19/h6-8H,1-5H3,(H,20,21) |
Clave InChI |
LJGVAGCAZUHTOJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



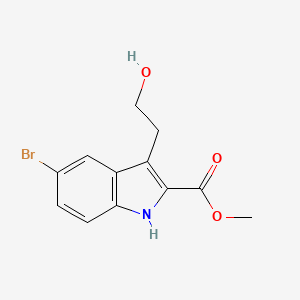
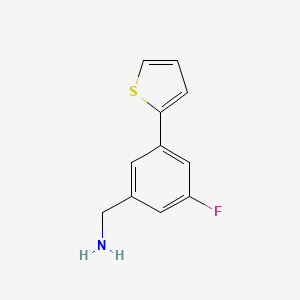
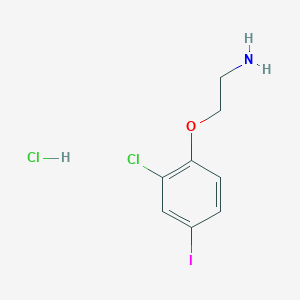
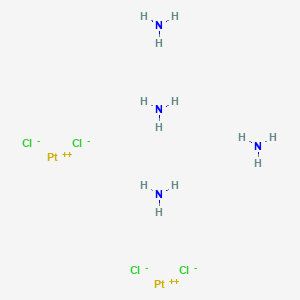
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
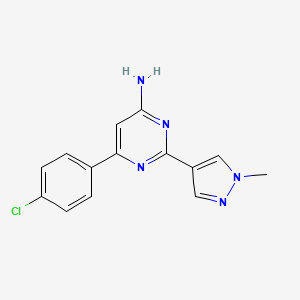
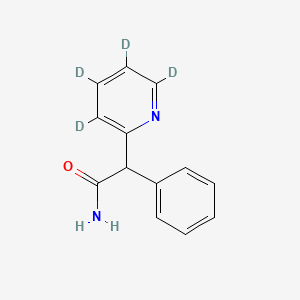
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)
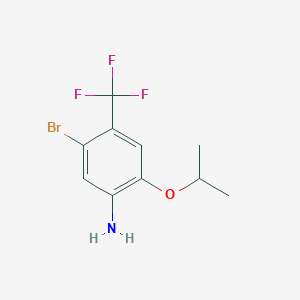
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
